Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide
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Overview
Description
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is a chemical compound with the molecular formula C12H17N2O2Br It is known for its unique structure, which includes a pyridinium ring substituted with a dimethylcarbamoyloxy group and a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the dimethylcarbamoyloxy and 2-methylallyl groups. One common method involves the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride and 2-methylallyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives.
Scientific Research Applications
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cholinesterase inhibitor.
Mechanism of Action
The mechanism of action of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s effects on other molecular pathways are also being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine Bromide: Another cholinesterase inhibitor with a similar structure but different substituents.
Neostigmine Bromide: Similar in function but with distinct structural differences.
Edrophonium Chloride: A short-acting cholinesterase inhibitor with a different chemical structure.
Uniqueness
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylcarbamoyloxy group and a 2-methylallyl group makes it a valuable compound for various applications, distinguishing it from other similar cholinesterase inhibitors .
Properties
CAS No. |
69440-45-5 |
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Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
[1-(2-methylprop-2-enyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H17N2O2.BrH/c1-10(2)8-14-7-5-6-11(9-14)16-12(15)13(3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
MQWIQBLFSDIUQY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
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